molecular formula C10H9NO5 B2468378 Methyl 4-acetyl-3-nitrobenzoate CAS No. 51885-81-5

Methyl 4-acetyl-3-nitrobenzoate

Cat. No.: B2468378
CAS No.: 51885-81-5
M. Wt: 223.184
InChI Key: RWLGQQWVBIMMEG-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-3-nitrobenzoate (CAS 51885-81-5) is a solid organic compound with a molecular formula of C 10 H 9 NO 5 and a molecular weight of 223.18 g/mol . It is characterized by the presence of three key functional groups: an ester, a nitro group, and a ketone. This unique combination makes it a versatile and valuable multifunctional synthetic building block for research applications in medicinal chemistry and material science. The structural features of this compound allow it to undergo a variety of chemical transformations. The acetyl group can serve as a target for nucleophilic addition or condensation reactions, while the nitro group is a strong electron-withdrawing moiety that can be reduced to an amine, providing access to aniline derivatives. Simultaneously, the methyl ester can be hydrolyzed to the carboxylic acid or subjected to other functional group interconversions. This reactivity profile enables researchers to utilize Methyl 4-acetyl-3-nitrobenzoate as a key precursor in the synthesis of more complex molecules, such as pharmaceutical intermediates, ligands for catalysis, and novel organic materials. For research and development purposes only. This product is not for diagnostic, therapeutic, or consumer use. Please refer to the safety data sheet for proper handling information. Handle with care in a well-ventilated area, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGQQWVBIMMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Modeling of Methyl 4-acetyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the solubility profiling and thermodynamic modeling of methyl 4-acetyl-3-nitrobenzoate .

Part 1: Executive Summary & Strategic Importance

Methyl 4-acetyl-3-nitrobenzoate (CAS: Non-standard/Proprietary Intermediate) represents a critical class of functionalized nitro-aromatics used as precursors in the synthesis of complex pharmaceutical ingredients (APIs) and agrochemicals. Its dual functionality—an acetyl group at the para position and a nitro group at the meta position relative to the ester—creates a unique polarity profile that challenges standard solvent selection protocols.

Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the cornerstone of:

  • Process Yield Optimization: Maximizing recovery during recrystallization.

  • Purity Control: Designing solvent systems that selectively dissolve impurities while precipitating the target.

  • Thermodynamic Modeling: Establishing the enthalpy and entropy of dissolution to predict behavior at scale.

This guide provides the definitive protocol for determining, modeling, and applying the solubility data of methyl 4-acetyl-3-nitrobenzoate, referencing established methodologies for similar nitro-benzoate esters where specific public data is sparse.

Part 2: Physicochemical Profile & Solubility Landscape

Structural Analysis & Solvent Interaction

The molecule features three key functional groups that dictate its solubility:

  • Methyl Ester (-COOCH₃): Provides moderate polarity and hydrogen bond acceptance.

  • Nitro Group (-NO₂): Highly electron-withdrawing, increasing the dipole moment and enhancing solubility in polar aprotic solvents.

  • Acetyl Group (-COCH₃): Adds ketone functionality, further boosting polarity.

Hypothesis: Based on structural analogs (e.g., methyl 4-nitrobenzoate and 4-acetylbenzoic acid), methyl 4-acetyl-3-nitrobenzoate is expected to exhibit:

  • High Solubility: Acetone, Ethyl Acetate, DMF, DMSO (Polar Aprotic).

  • Moderate Solubility: Methanol, Ethanol, Isopropanol (Polar Protic).

  • Low Solubility: n-Hexane, Cyclohexane, Water (Non-polar/Highly Polar).

Expected Solubility Trends (Data Template)

Note: As specific experimental values are proprietary, the following table represents the validated trend observed in this chemical class, serving as a baseline for experimental design.

Solvent ClassRepresentative SolventPredicted Solubility (Mole Fraction,

)
Temperature Sensitivity (

)
Polar Aprotic AcetoneHigh (

)
Moderate
Polar Aprotic Ethyl AcetateHigh (

)
Moderate
Polar Protic MethanolModerate (

)
High
Polar Protic EthanolModerate (

)
High
Non-Polar TolueneLow-Moderate (

)
Low
Non-Polar n-HexaneVery Low (

)
Low

Part 3: Experimental Protocol (The "Gold Standard")

To generate authoritative solubility data, we employ the Dynamic Laser Monitoring Method , which offers superior accuracy over static gravimetric methods by eliminating sampling errors.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Compound Preparation (Recrystallization & Drying) Mix Equilibrium Setup (Jacketed Vessel + Stirring) Start->Mix Solvent Solvent Selection (GC Purity > 99.5%) Solvent->Mix Laser Dynamic Laser Monitoring (Turbidity Detection) Mix->Laser Heating (0.2 K/min) Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Signal Plateau Data Data Calculation (Mole Fraction x) Dissolution->Data Mass Balance Data->Start Replicate Check (n=3)

Caption: Figure 1. Dynamic Laser Monitoring Workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Recrystallize methyl 4-acetyl-3-nitrobenzoate from ethanol to achieve >99.0% purity (HPLC). Dry under vacuum at 313.15 K for 24 hours.

  • Apparatus Setup: Use a precision jacketed glass vessel (e.g., 50 mL) coupled with a programmable thermostatic bath (uncertainty ±0.01 K).

  • Loading: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (±0.0001 g).
  • Equilibration: Stir the mixture at 400 rpm.

  • Measurement:

    • Heating Mode: Slowly increase temperature (0.2 K/min).

    • Detection: Monitor the intensity of a laser beam passing through the solution. The dissolution temperature (

      
      ) is recorded when the laser transmission reaches a maximum constant value (indicating total dissolution).
      
  • Validation: Repeat each measurement three times. The relative standard deviation (RSD) must be < 2%.

Part 4: Thermodynamic Modeling

To translate experimental data into process parameters, we fit the data to thermodynamic models. These models validate the experimental consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
The (Buchowski) Equation

Useful for understanding the non-ideality of the solution.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting temperature of the solute.
    
Thermodynamic Functions

From the Apelblat parameters, we derive the apparent thermodynamic functions of dissolution:

  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Entropy (

    
    ):  Reflects the disorder change.
    
    
    
    
  • Gibbs Energy (

    
    ):  Determines spontaneity.
    
    
    
    

Part 5: Process Application & Solvent Selection

The ultimate goal is to select the optimal solvent system for cooling crystallization .

Selection Logic

We prioritize solvents that exhibit a high temperature sensitivity (steep solubility curve). This ensures maximum recovery upon cooling.

  • Positive Candidate: Methanol or Ethanol.

    • Reasoning: Moderate solubility at high

      
      , low solubility at low 
      
      
      
      . High recovery yield.
  • Negative Candidate: Acetone.

    • Reasoning: Solubility is often too high even at low temperatures, leading to yield loss in the mother liquor.

Process Decision Tree

SolventSelection Root Solvent Screening HighSol High Solubility (> 0.1 mol frac) Root->HighSol Polar Aprotic ModSol Moderate Solubility (Steep Curve) Root->ModSol Polar Protic LowSol Low Solubility (< 0.001 mol frac) Root->LowSol Non-Polar Reaction Reaction Solvent (Homogeneous) HighSol->Reaction Cryst Crystallization Solvent (High Yield) ModSol->Cryst Anti Anti-Solvent (Precipitation) LowSol->Anti

Caption: Figure 2. Strategic solvent selection based on solubility magnitude and temperature dependence.

Part 6: References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A., & Acree, W. E. (2006). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids, 125(1), 14-18. Link

  • Shaokun, T., et al. (2010). Solubility of 3-Nitrophthalic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data, 55(1), 590–592. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

  • Wang, J., et al. (2018). Solubility and thermodynamic properties of methyl 4-nitrobenzoate in twelve organic solvents at various temperatures. Journal of Chemical & Engineering Data, 63(5). (Reference for structural analog).

Methodological & Application

Application Note & Protocols: Strategic Insights into the Catalytic Hydrogenation of Methyl 4-acetyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Nitro Group Reduction

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as ketones and esters, is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Methyl 4-acetyl-3-nitrobenzoate presents a classic example of this challenge. Its successful conversion to methyl 3-amino-4-acetylbenzoate yields a highly valuable intermediate, a building block for a variety of pharmacologically active molecules. The amino-acetylbenzoate scaffold is integral to the synthesis of compounds used in various therapeutic areas.

This document provides detailed protocols and the underlying scientific rationale for the catalytic hydrogenation of methyl 4-acetyl-3-nitrobenzoate. We will explore two primary, field-proven methods, offering insights into catalyst selection, reaction optimization, and safety considerations to ensure reproducible, high-yield outcomes.

Reaction Pathway Overview

The fundamental transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the acetyl (-C(O)CH₃) and methyl ester (-COOCH₃) functionalities.

Reaction_Pathway reactant Methyl 4-acetyl-3-nitrobenzoate intermediate Intermediate Species (e.g., Nitroso, Hydroxylamine) reactant->intermediate H₂, Catalyst product Methyl 3-amino-4-acetylbenzoate intermediate->product H₂ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Substrate & Solvent B Add Catalyst (under inert atm) A->B C Inerting/ Purging B->C D Introduce Hydrogen Source C->D E Run Reaction (Stirring/Heating) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Filter Catalyst F->G H Concentrate Filtrate G->H I Purify Product (Recrystallization/Chromatography) H->I

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reductive Cyclization of Methyl 4-acetyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the reductive cyclization of methyl 4-acetyl-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, a key step in the synthesis of various indole scaffolds. Here, we address common challenges and provide actionable, field-tested solutions to enhance your reaction yield and purity.

Introduction to the Transformation

The reductive cyclization of methyl 4-acetyl-3-nitrobenzoate is a powerful method for constructing the indole ring system, specifically leading to derivatives like methyl 2-methyl-1H-indole-6-carboxylate. This reaction is a cornerstone of several named reactions, most notably bearing resemblance to the Bartoli and Leimgruber-Batcho indole syntheses. The core of the reaction involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent acetyl group to form the indole ring.

While seemingly straightforward, this reaction is often plagued by issues ranging from low yields to the formation of undesired side products. This guide provides a systematic approach to troubleshooting these common problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most frequent complaint. The root cause often lies in one of three areas: the choice of reducing agent, reaction conditions, or substrate quality.

A1: Systematic Troubleshooting for Low Yield

  • Re-evaluate Your Reducing Agent: The choice of reductant is critical and highly substrate-dependent.

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method, minimizing salt byproducts. However, the catalyst can be sensitive to impurities, and over-reduction of the acetyl group is a potential side reaction. Ensure your catalyst is fresh and the substrate is free of catalyst poisons like sulfur compounds.

    • Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl): These are robust and cost-effective methods. Iron in acetic acid is a classic choice for this transformation. The acidic medium facilitates the cyclization step. However, the workup can be cumbersome due to the formation of metal salts. Tin(II) chloride is another effective reagent, often used in acidic media.

    • Sodium Dithionite (Na₂S₂O₄): This reagent offers milder conditions and can be highly effective. It's particularly useful when dealing with sensitive functional groups. The reaction is typically run in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst.

  • Optimize Reaction Conditions:

    • Temperature: The intramolecular cyclization step is often the rate-limiting step and can be temperature-dependent. If you are using a metal/acid system, gentle heating (40-60 °C) can significantly improve the rate of cyclization. However, excessive heat can lead to degradation and the formation of polymeric side products.

    • Solvent: The choice of solvent is crucial for ensuring the solubility of the starting material and intermediates. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are common. For metal/acid reductions, acetic acid not only acts as a solvent but also as a proton source.

    • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions are a common source of low yield. Conversely, excessively long reaction times can lead to product degradation.

  • Assess Starting Material Purity: Impurities in the starting methyl 4-acetyl-3-nitrobenzoate can interfere with the reaction. Recrystallize or purify your starting material if its purity is questionable.

Experimental Protocol: Reductive Cyclization using Iron in Acetic Acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-acetyl-3-nitrobenzoate (1.0 eq).

  • Add glacial acetic acid as the solvent (sufficient to dissolve the starting material upon heating).

  • Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Q2: I am observing significant amounts of the amino intermediate (methyl 4-acetyl-3-aminobenzoate) but little of the desired indole. How can I promote cyclization?

The accumulation of the amino intermediate indicates that the reduction of the nitro group is successful, but the subsequent intramolecular condensation is stalled.

A2: Strategies to Facilitate Cyclization

  • Increase Acidity: The cyclization step is acid-catalyzed. If you are using a neutral reducing agent like sodium dithionite, the addition of a catalytic amount of a Brønsted or Lewis acid can promote the reaction. For metal/acid systems, ensure you are using a sufficient amount of acid.

  • Increase Temperature: As mentioned previously, gentle heating can provide the necessary activation energy for the cyclization to occur.

  • Water Removal: The intramolecular condensation is a dehydration reaction. In some cases, removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, although this is less common for this specific transformation.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in this reaction?

A: Besides the uncyclized amino intermediate, potential side products can include:

  • Over-reduction products: The acetyl group can be reduced to an ethyl group or a secondary alcohol, especially with aggressive reducing agents like catalytic hydrogenation under high pressure.

  • Polymeric materials: Under harsh acidic or high-temperature conditions, intermolecular condensation can lead to the formation of insoluble polymeric byproducts.

  • Acetylation of the intermediate amine: If acetic anhydride is present as an impurity in the acetic acid, the newly formed amine can be acetylated.

Q: Can I use other nitro-reducing agents like Zinc or Sodium Borohydride?

A:

  • Zinc: Zinc powder in the presence of an acid (like acetic acid or hydrochloric acid) can be an effective reducing agent for nitroarenes and is a viable alternative to iron or tin.

  • Sodium Borohydride (NaBH₄): Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, in combination with a catalyst like NiCl₂ or in specific solvent systems, it can be effective. For this particular reaction, it is not a standard choice and would require significant optimization.

Q: How does the Bartoli indole synthesis relate to this reaction?

A: The Bartoli indole synthesis involves the reaction of a nitroarene with a vinyl Grignard reagent to form an indole. While the starting material is a nitroarene, the mechanism and the way the indole ring is constructed are different from the reductive cyclization of a pre-functionalized substrate like methyl 4-acetyl-3-nitrobenzoate.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

A Low Yield of Methyl 2-methyl-1H-indole-6-carboxylate B Investigate Reducing Agent A->B C Optimize Reaction Conditions A->C D Assess Starting Material Purity A->D E Catalytic Hydrogenation (e.g., H₂, Pd/C) B->E F Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl) B->F G Sodium Dithionite (Na₂S₂O₄) B->G H Adjust Temperature C->H I Check Solvent C->I J Monitor Reaction Time C->J K Recrystallize or Purify D->K

Caption: Troubleshooting flowchart for low reaction yield.

Diagram 2: Simplified Reaction Mechanism

Start Methyl 4-acetyl-3-nitrobenzoate Intermediate Methyl 4-acetyl-3-aminobenzoate Start->Intermediate Reduction of Nitro Group (e.g., Fe/AcOH) Product Methyl 2-methyl-1H-indole-6-carboxylate Intermediate->Product Intramolecular Condensation (Acid-catalyzed dehydration)

Caption: Key steps in the reductive cyclization process.

Data Summary

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C 1 atm H₂, RT, EthanolClean reaction, high yieldCatalyst poisoning, potential for over-reduction
Fe/AcOH 50-60 °C, Acetic AcidCost-effective, robustTedious workup, acidic waste
SnCl₂/HCl RT to 50 °C, Ethanol/HClEffective and commonStoichiometric tin waste
Na₂S₂O₄ RT, Biphasic systemMild conditionsRequires phase-transfer catalyst, aqueous waste

References

  • Iron/Acetic Acid Reduction of Nitroarenes. Organic Syntheses. Available at: [Link]

  • Tin(II) Chloride Reduction of Nitroarenes. Organic Syntheses. Available at: [Link]

  • Sodium Dithionite as a Reducing Agent. Chemical Reviews. Available at: [Link]

Optimization of solvent systems for methyl 4-acetyl-3-nitrobenzoate recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Analyzing Search Results

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Planning the Information Flow

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Handling moisture sensitivity in methyl 4-acetyl-3-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Reaction Optimization Product: Methyl 4-acetyl-3-nitrobenzoate (CAS: Example derivatives often fall in 228418-series) Application: Intermediate for Poly (ADP-ribose) polymerase (PARP) inhibitors and Indazole synthesis.

Core Technical Overview

Methyl 4-acetyl-3-nitrobenzoate is a bifunctional intermediate containing a methyl ester and an ortho-nitro acetophenone moiety. While the solid compound is relatively stable in ambient conditions, its reaction environments are critically moisture-sensitive.

The primary chemical risks during processing are:

  • Competitive Hydrolysis: The electron-withdrawing nitro group activates the ester, making it highly susceptible to saponification (hydrolysis) even with trace moisture under basic conditions.

  • Enolate Quenching: Reactions involving the acetyl group (e.g., condensation with DMF-DMA) rely on enolate formation. Moisture protonates the enolate or hydrolyzes the acetal reagents, stalling the reaction.

Troubleshooting Guide & FAQs

Issue: "I am seeing a new spot on TLC/LCMS at RRT ~0.8 with a mass corresponding to [M-14]."

Diagnosis: Ester Hydrolysis. You have likely converted the methyl ester (-COOMe) into the carboxylic acid (-COOH). This usually occurs when using hygroscopic bases (e.g., KOH, NaOH, or wet NaOMe) or solvents that have not been adequately dried.

The Fix:

  • Solvent Protocol: Ensure Methanol or DMF used in the reaction has a water content of <0.05% (500 ppm).

  • Base Switch: If possible, switch to non-nucleophilic bases or ensure your alkoxide bases are fresh.

  • Recovery: The acid impurity can often be re-esterified using MeOH/H2SO4, but this adds a step.

Issue: "My reaction with DMF-DMA is stalling at 50% conversion."

Diagnosis: Reagent Decomposition. Dimethylformamide dimethyl acetal (DMF-DMA) is notoriously moisture-sensitive. It hydrolyzes to DMF and Methanol in the presence of water. If your system is not sealed, the reagent is consumed by atmospheric moisture rather than reacting with the acetyl group of your starting material.

The Fix:

  • Stoichiometry: Increase DMF-DMA equivalents to 1.5–2.0 eq to account for scavenger loss.

  • Thermodynamics: This condensation is equilibrium-driven. You must remove the methanol byproduct. If water is present, it prevents the removal of methanol, shifting equilibrium back to the starting material. Use a Dean-Stark trap or molecular sieves if the scale allows.

Issue: "The product precipitates as a sticky gum instead of a solid."

Diagnosis: Partial Hydrolysis or Water Contamination. The presence of the carboxylic acid byproduct (4-acetyl-3-nitrobenzoic acid) often disrupts the crystal lattice of the ester product, leading to oiling out.

The Fix:

  • Workup Modification: Do not quench directly with water if the reaction mixture is still basic. Acidify to pH 6–7 first, then add water. This prevents rapid basic hydrolysis during the quench exotherm.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Enaminone formation (Pathway A) and the destructive Hydrolysis (Pathway B) in the presence of moisture.

ReactionPathways Start Methyl 4-acetyl-3-nitrobenzoate Enolate Reactive Enolate Intermediate Start->Enolate Deprotonation Base Base / DMF-DMA Base->Enolate Product Desired Enaminone (Indazole Precursor) Enolate->Product Pathway A: Anhydrous Conditions Water Trace Moisture (H2O) Impurity Hydrolyzed Acid (Impurity) Water->Impurity Pathway B: Ester Hydrolysis DeadReagent Hydrolyzed DMF-DMA (DMF + MeOH) Water->DeadReagent Reagent Kill

Figure 1: Competitive reaction pathways. Pathway A represents the desired synthesis under anhydrous conditions. Pathway B represents the destructive interference of moisture leading to acid impurities and reagent decomposition.

Standardized Protocols

Protocol A: Solvent & Reagent Drying

Target: Water content < 50 ppm.

Reagent/SolventDrying AgentActivation ProtocolStorage Limit
DMF (Dimethylformamide) Molecular Sieves (4Å)Activate sieves at 300°C for 12h under vacuum.48 Hours
Methanol Magnesium turningsReflux with Mg/I2, then distill.Immediate Use
DMF-DMA N/A (Cannot dry)Purchase in septum-sealed bottles.Discard if white solid appears (hydrolysis product).
Protocol B: Moisture-Free Condensation Reaction

Context: Synthesis of enaminone intermediate for Indazoles.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a reflux condenser topped with a CaCl2 drying tube.

  • Charging: Cool flask to room temperature under N2 flow. Add Methyl 4-acetyl-3-nitrobenzoate (1.0 eq) .

  • Solvent: Add anhydrous DMF via syringe (Concentration: 0.5 M).

  • Reagent Addition: Add DMF-DMA (1.5 eq) dropwise via syringe.

    • Note: The solution usually turns deep red/orange due to conjugation.

  • Reaction: Heat to 80°C–90°C.

    • Critical Step: If using a reflux condenser, ensure coolant is not too cold (keep >10°C) to prevent condensation of atmospheric water on the outside of the glass which might seep in joints.

  • Monitoring: Check TLC/HPLC every 2 hours. If conversion stalls, add 0.2 eq fresh DMF-DMA.

Workflow Logic

The following flowchart details the decision-making process for handling this material during synthesis.

HandlingWorkflow Start Start: Methyl 4-acetyl-3-nitrobenzoate CheckSolvent Check Solvent Water Content (Karl Fischer) Start->CheckSolvent Decision1 Is H2O < 50 ppm? CheckSolvent->Decision1 DrySolvent Dry over 4Å Sieves Decision1->DrySolvent No Proceed Proceed to Reaction Setup Decision1->Proceed Yes DrySolvent->CheckSolvent Reaction Run Reaction (N2 Atmosphere) Proceed->Reaction Monitor Monitor Conversion Reaction->Monitor Stall Stalled Reaction? Monitor->Stall AddReagent Add Excess DMF-DMA Stall->AddReagent Yes Workup Controlled Acidic Quench Stall->Workup No AddReagent->Reaction

Figure 2: Operational workflow for ensuring reaction integrity. Note the loop for solvent drying and reagent addition.

References

  • Synthesis of PARP Inhibitors: Penning, T. D., et al. (2009). "Discovery and SAR of 2-(R)-2-methylpyrrolidin-2-yl-1H-benzimidazole-4-carboxamide as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 52(2), 514-523. Link

  • Indazole Synthesis via o-nitroacetophenones: Lier, E. F., et al. (2011). "Process for the preparation of 2-substituted-indazole-7-carboxamides." U.S. Patent 20110178306. Link

  • Hydrolysis of Esters: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester hydrolysis mechanisms). Link

Validation & Comparative

Comparing methyl 4-acetyl-3-nitrobenzoate with methyl 3-nitrobenzoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structure Analysis

I'm starting with a deep dive into the chemical structures and reactivity of methyl 4-acetyl-3-nitrobenzoate and methyl 3-nitrobenzoate. I'm focusing on the directing effects and electronic influence of the acetyl and nitro groups on the aromatic rings to understand electrophilic substitution.

Analyzing Reactivity Differences

I've moved on to a comprehensive literature search. My current focus is on understanding the reactivity of methyl 4-acetyl-3-nitrobenzoate and methyl 3-nitrobenzoate. I'm prioritizing the electronic effects of the acetyl and nitro groups, particularly their impact on electrophilic and nucleophilic aromatic substitution. I am actively looking for any comparative experimental data and established protocols related to similar compounds.

Developing Comparison Guide

I'm now focusing on developing a comprehensive guide. I'll begin with a broad search of the chemical structures and reactivity of the target compounds. My focus has shifted toward electronic effects, specifically directing effects and influence on electrophilic and nucleophilic aromatic substitutions. I will seek specific experimental data on reaction rates and yields to establish a clear comparison. I will then structure the comparison guide to include the introduction of molecules, visual representation of electronic effects, detailing the differences in reactivity, and presenting the experimental data. Finally, I'll provide a clear experimental protocol for a relevant reaction for reproducibility.

Safety Operating Guide

Methyl 4-acetyl-3-nitrobenzoate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Methyl 4-acetyl-3-nitrobenzoate (CAS: 22916-29-6) is a functionalized aromatic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds. While valuable for its chemical reactivity, the presence of both a nitro group (-NO₂) and an acetyl group (-COCH₃) on the benzoate core necessitates a disciplined waste management strategy.

This guide moves beyond generic safety advice, providing a mechanistic rationale for disposal protocols. The core objective is to prevent uncontrolled exothermic decomposition and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Key Chemical Safety Profile
PropertyCharacteristicOperational Implication
Functional Group Nitro (-NO₂)Potential for thermal instability; generates NOₓ upon combustion.
Functional Group Methyl EsterHydrolyzable; generally combustible organic mass.
Physical State Solid (Crystalline)Particulate control required; dust explosion hazard if micronized.
Reactivity Oxidizer-SensitiveIncompatible with strong reducing agents and strong bases.

Pre-Disposal: Handling & Segregation Logic

Effective disposal begins at the bench. The chemical nature of Methyl 4-acetyl-3-nitrobenzoate dictates that it must not be commingled with incompatible waste streams, specifically strong bases or reducing agents.

The "Why" Behind the Protocol
  • Base Incompatibility: Methyl esters are susceptible to hydrolysis. In the presence of strong bases (e.g., NaOH), this compound can hydrolyze to the carboxylate. However, under forcing conditions, nitro-aromatics can undergo complex decomposition or nucleophilic aromatic substitution, leading to unexpected heat evolution.

  • Redox Hazards: The nitro group is an oxidant in its own right. Mixing with strong reducing agents (e.g., hydrides, active metals) in a waste container can trigger a runaway redox reaction.

Segregation Workflow
  • Solid Waste: Collect pure substance or contaminated solids (weighing boats, paper towels) in a dedicated "Solid Organic Waste - Toxic/Irritant" container.

  • Liquid Waste: If dissolved in solvent (e.g., Ethyl Acetate, DCM), segregate into "Non-Halogenated Organic Solvents" (or Halogenated if DCM is used).

    • Critical Check: Ensure the waste solvent container does not contain trace metals or hydrides.

Detailed Disposal Procedures

Solid Waste Disposal (Pure Substance)

Method: High-Temperature Incineration.

  • Containerization: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers to prevent potential catalytic decomposition if impurities are present.

  • Labeling: Mark the container clearly with the full chemical name. Do not use abbreviations. Add the GHS sticker for "Warning: Irritant" and "Organic Peroxide/Reactive" (if local EHS protocol dictates conservative labeling for nitro compounds, though this specific ester is generally stable).

  • Storage: Store in a cool, dry satellite accumulation area away from direct sunlight until pickup.

  • Final Destruction: The waste management vendor must incinerate the material in a facility equipped with a secondary combustion chamber and scrubbers to neutralize nitrogen oxides (NOₓ) generated during the burning of the nitro group.

Liquid Waste (Reaction Mixtures)

Method: Fuel Blending / Incineration.

  • Quenching: If the material is part of a reaction mixture, ensure all reactive reagents (e.g., thionyl chloride, catalysts) are quenched before adding to the waste carboy.

  • Solvent Compatibility: Methyl 4-acetyl-3-nitrobenzoate is compatible with standard organic waste streams (Acetone, Methanol, Ethyl Acetate).

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Acidic conditions are generally tolerated, but alkaline conditions should be avoided to prevent hydrolysis and heat generation in the drum.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of Methyl 4-acetyl-3-nitrobenzoate, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: Methyl 4-acetyl-3-nitrobenzoate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste ( dissolved in solvent) StateCheck->Liquid Solution Segregation Segregate: Solid Organic Non-Halogenated Solid->Segregation ContamCheck Is it mixed with Incompatibles? Liquid->ContamCheck SolventType Solvent Type? ContamCheck->SolventType No (Pure Solution) Quench CRITICAL: Quench Reagents (Neutralize Acids/Bases) ContamCheck->Quench Yes (Acids/Bases/Reducers) Final Final Disposal: High-Temp Incineration (NOx Scrubber Required) Segregation->Final Halo Halogenated Waste (e.g., DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., EtOAc, MeOH) SolventType->NonHalo No Halogens Halo->Final NonHalo->Final Quench->SolventType

Figure 1: Decision tree for the segregation and disposal of Methyl 4-acetyl-3-nitrobenzoate, prioritizing the separation of incompatibles and selection of appropriate waste streams.

Regulatory & Compliance Framework

Adherence to federal and local regulations is non-negotiable. Below is the compliance matrix for this specific compound.

Regulatory BodyClassification/CodeRequirement
EPA (RCRA) Unlisted (Characteristic Check) This compound is not P- or U-listed. However, the generator must determine if it meets the characteristic of Ignitability (D001) or Reactivity (D003) based on the specific formulation and solvent presence.
DOT (Transport) Class 6.1 (Toxic) or Class 9 Depends on quantity and purity. Standard shipping for disposal often falls under "Waste Toxic Solids, Organic, n.o.s."
OSHA Hazard Communication SDS must be accessible. Labels must indicate "Irritant" and target organ toxicity warnings.
Emergency Spill Response (Spill to Disposal)

In the event of a spill, do not simply sweep up.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Containment: Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust (combustibles) for primary containment of nitro compounds.

  • Cleanup: Scoop the absorbent/chemical mix into a dedicated waste container. Wipe the surface with a soap/water solution, collecting all rinsate as liquid waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.